2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide

CAS No.: 862814-45-7

Cat. No.: VC5062282

Molecular Formula: C16H20N2O3

Molecular Weight: 288.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862814-45-7 |

|---|---|

| Molecular Formula | C16H20N2O3 |

| Molecular Weight | 288.347 |

| IUPAC Name | 2-(1,2-dimethylindol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide |

| Standard InChI | InChI=1S/C16H20N2O3/c1-11-14(12-7-4-5-8-13(12)18(11)2)15(19)16(20)17-9-6-10-21-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,20) |

| Standard InChI Key | DVFIJLUCODEHLB-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCOC |

Introduction

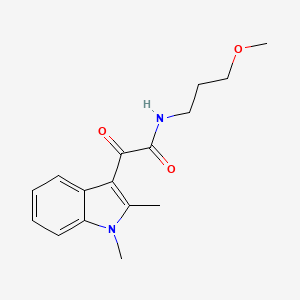

Chemical Identity and Structural Features

2-(1,2-Dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide (Molecular Formula: C₁₉H₁₈N₂O₃; Molecular Weight: 322.36 g/mol) is a heterocyclic compound featuring a 1,2-dimethylindole core linked to a 3-methoxypropyl group via an oxoacetamide bridge . The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with methyl groups at the 1- and 2-positions, while the 3-position is functionalized with a ketone and amide group. The N-(3-methoxypropyl) side chain introduces ether and alkyl functionalities, influencing solubility and bioavailability .

Structural Representation

The planar indole system and flexible methoxypropyl chain suggest potential interactions with hydrophobic biological targets, while the oxoacetamide group may participate in hydrogen bonding .

Physicochemical Properties

The compound exhibits moderate lipophilicity (logP: 3.27) and low aqueous solubility (logSw: -3.75), as calculated from its molecular descriptors . These properties are critical for pharmacokinetic behavior, influencing absorption and distribution.

| Property | Value |

|---|---|

| Molecular Weight | 322.36 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 46.89 Ų |

| logP | 3.27 |

| logSw | -3.75 |

Pharmacokinetic Considerations

The compound’s physicochemical profile implies:

-

Moderate Oral Bioavailability: High logP favors intestinal absorption but may limit solubility-driven dissolution.

-

Hepatic Metabolism: Predicted cytochrome P450 interactions due to the indole and methoxy groups .

-

Excretion: Likely renal clearance facilitated by glucuronidation of the methoxypropyl chain.

Research Gaps and Future Directions

Current data gaps include:

-

In Vitro/In Vivo Efficacy: No published studies validate its biological activity.

-

Toxicological Profile: Acute and chronic toxicity metrics remain uncharacterized.

-

Structure-Activity Relationships: The impact of 1,2-dimethyl substitution versus other alkyl groups needs exploration.

Priority research areas should focus on synthesizing derivatives with improved solubility and validating target engagement assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume